トルキシル酸

概要

説明

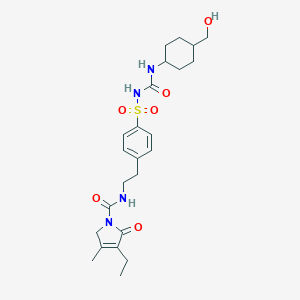

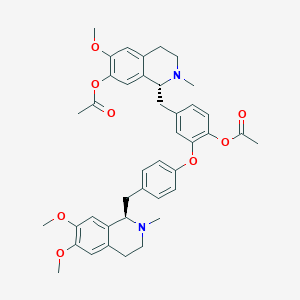

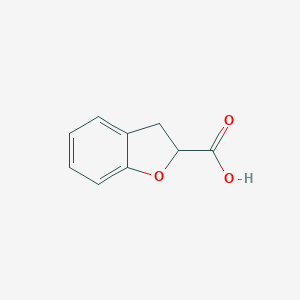

Truxillic acid is a crystalline stereoisomeric cyclic dicarboxylic acid with the formula (C_{18}H_{16}O_{4}). It is a colorless solid obtained through the [2 + 2] photocycloaddition of cinnamic acid, where two trans alkenes react head-to-tail . Truxillic acid exists in several stereoisomeric forms, including alpha, gamma, epsilon, peri, and epi .

科学的研究の応用

Truxillic acid has a wide range of applications in scientific research:

作用機序

Target of Action

Truxillic acid is known to interact with various ions such as Li+, Na+, K+ (Y+), and F-, Cl-, Br- (Z-) ions . These ions can bind to Truxillic acid through several combinations of cation-O and cation-π interactions . The fluoride anion F- induces the deprotonation of Truxillic acid .

Mode of Action

The interaction between Truxillic acid and these ions is mainly stabilized by electrostatic and inductive effects, which account for more than 60 percent of the total interaction energy . The most favorable binding site for cations allows for the formation of O-cation-O interactions where the cation is trapped between O37 and O38 atoms of Truxillic acid .

Biochemical Pathways

Truxillic acid is a hydrolysis product of isomeric truxillines, a family of alkaloids naturally occurring in illicit coca extracts . It can also be synthesized by photodimerization of cinnamic acid and analogues . Upon heating, Truxillic acids undergo cracking to give cinnamic acid .

Pharmacokinetics

It’s known that truxillic acid derivatives can be prepared via solvent-free photocatalyzed [2+2] cyclodimerization of (e)-cinnamic acid . This suggests that the compound may undergo significant transformations in the body, potentially affecting its bioavailability.

Result of Action

Truxillic acid and its derivatives have been evaluated for their in vivo analgesic activity . Some derivatives of Truxillic acid exhibited significant analgesic activity in the acetic acid-induced writhing test .

Action Environment

The action of Truxillic acid can be influenced by environmental factors. For instance, the presence of certain ions in the environment can affect the compound’s interactions and resulting changes . Furthermore, the compound’s reactivity can be influenced by UV light, as seen in the photodimerization of cinnamic acid to produce Truxillic acid .

生化学分析

Biochemical Properties

Truxillic acid interacts with various biomolecules. For instance, it has been found to interact with Y+ (Y = Li, Na, K) and Z− (Z = F, Cl, Br) ions . The interactions involve several combinations of cation.O and cation-π interactions for Y+ cations, while Z− anions generally establish anion.H–O contacts .

Molecular Mechanism

The molecular mechanism of Truxillic acid involves the interaction between µ-truxinic acid, referred to as TXA0, and Y+ (Y = Li, Na, K) and Z− (Z = F, Cl, Br) ions . The most favorable binding site for cations allows for the formation of O.cation.O interactions where the cation is trapped between O37 and O38 atoms of TXA0 .

Dosage Effects in Animal Models

In animal models, compounds containing the cyclobutane unit and natural fragments at 10 mg/kg exhibited analgesic activity in the acetic acid-induced writhing test . Truxillic acid (10 mg/kg, per os) did not show analgesic activity in the test .

準備方法

Synthetic Routes and Reaction Conditions

Truxillic acid is primarily synthesized via the [2 + 2] photocycloaddition of cinnamic acid. This reaction involves the direct excitation of cinnamic acid to its singlet state, leading to the formation of cyclobutane rings . The reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process .

Industrial Production Methods

In industrial settings, the synthesis of truxillic acid can be scaled up using continuous flow photoreactors. These reactors allow for the efficient and controlled exposure of cinnamic acid to ultraviolet light, facilitating the [2 + 2] cycloaddition reaction on a larger scale .

化学反応の分析

Types of Reactions

Truxillic acid undergoes various chemical reactions, including:

Oxidation: Truxillic acid can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of truxillic acid can yield alcohols and other reduced derivatives.

Substitution: Truxillic acid can undergo substitution reactions, where functional groups such as hydroxyl or halogen groups are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated truxillic acid derivatives.

類似化合物との比較

Truxillic acid is often compared with truxinic acids, which are isomers with phenyl groups on adjacent methyne centers . Both truxillic and truxinic acids are derived from cinnamic acid through [2 + 2] photocycloaddition reactions. truxillic acid is unique due to its specific stereochemistry and the resulting biological activities .

List of Similar Compounds

Truxinic acids: Isomers of truxillic acids with different stereochemistry.

Incarvillateine: An alkaloid derivative of alpha-truxillic acid with significant biological activity.

Cinnamic acid: The precursor molecule for the synthesis of truxillic and truxinic acids.

特性

IUPAC Name |

2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFRRFLKWRIKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196252, DTXSID501316746 | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-95-7, 490-20-0 | |

| Record name | Truxillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Truxillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC103001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821BB4R21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of truxillic acid?

A1: Truxillic acid has the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol.

Q2: How can truxillic acid be characterized spectroscopically?

A2: Truxillic acid can be characterized using various spectroscopic techniques, including:* 13C CPMAS NMR: This technique can distinguish between different polymorphs of α-truxillic acid based on the chemical shifts of the cyclobutane ring carbons. For instance, the P2(1)/n polymorph shows two peaks for these carbons, while the C2/c polymorph displays three. []* Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure and molecular packing of truxillic acid, differentiating between polymorphs and revealing hydrogen bonding patterns. [, ]* Infrared and Raman microspectroscopy: These techniques can identify the starting materials and products of reactions involving truxillic acid, including the differentiation between α-truxillic acid and β-truxinic acid, its stereoisomer. []

Q3: How is truxillic acid formed?

A3: Truxillic acid is primarily formed through the [2 + 2] photodimerization of trans-cinnamic acid upon exposure to ultraviolet light. This reaction is topochemical, meaning the arrangement of molecules in the crystal lattice dictates the stereochemistry of the product. [, , , , ]

Q4: What different polymorphs of truxillic acid are known?

A4: Two main polymorphs of α-truxillic acid have been identified: * Polymorph I: Obtained through recrystallization from acetic acid−petroleum ether solution. [] * Polymorph II: Formed via a solid-state reaction of UV-irradiated α-cinnamic acid. [] These polymorphs exhibit distinct crystal structures, packing arrangements, and spectral properties. [, ]

Q5: Can different reaction conditions lead to different truxillic acid isomers?

A5: Yes, the specific isomer of truxillic acid formed depends on the reaction conditions and starting materials. For example, photodimerization of α-trans-cinnamic acid typically yields α-truxillic acid. In contrast, reaction of β-trans-cinnamic acid results in β-truxinic acid, a stereoisomer. [, , ]

Q6: Does truxillic acid possess any notable biological activity?

A6: Yes, research suggests that truxillic acid and its derivatives exhibit anti-inflammatory and antinociceptive activities. [, , , , , , ] For example, 4,4'-dihydroxy-α-truxillic acid has shown significant anti-inflammatory activity in animal models, comparable to or even surpassing the potency of some nonsteroidal anti-inflammatory drugs. [, , , , , ]

Q7: How does the dimeric structure of truxillic acid influence its activity?

A7: Studies comparing the activities of truxillic acid and its monomeric precursor, cinnamic acid, suggest that the dimeric structure plays a crucial role in its biological activity. While truxillic acid demonstrates anti-inflammatory effects, cinnamic acid does not, indicating that the cyclobutane ring and overall dimeric structure are essential for its pharmacological properties. [, , ]

Q8: Are there any potential applications of truxillic acid derivatives beyond pharmaceuticals?

A8: Yes, truxillic acid derivatives show promise in various applications, including:* Drug delivery: Photolabile diblock copolymers incorporating truxillic acid derivatives have been developed for controlled drug release applications. UV irradiation cleaves the truxillic acid junction, triggering the disassembly of nano-objects and releasing encapsulated drugs. []* Material science: Truxillic acid derivatives have been utilized in the synthesis of bio-based polyamides with desirable properties such as high transparency, low yellowness index, and good heat resistance. []* Water treatment: Hybrid materials incorporating truxillic acid derivatives into smectite clay structures have demonstrated potential for the removal of organic pollutants, such as o-phenylphenol and biphenyl, from water. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B158833.png)

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)